molecular formula C13H13I3N2O4 B10859174 Diprotrizoic acid CAS No. 85-16-5

Diprotrizoic acid

Katalognummer: B10859174
CAS-Nummer: 85-16-5
Molekulargewicht: 641.97 g/mol
InChI-Schlüssel: OIXRDAZPDINJPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

For the purpose of this article, we assume "Diprotrizoic acid" refers to diatrizoic acid, a well-documented iodinated radiocontrast agent used in medical imaging .

Diatrizoic acid is a triiodinated benzoic acid derivative with the molecular formula C₁₁H₉I₃N₂O₄. It is primarily employed as a contrast medium in X-ray imaging due to its ability to absorb radiation and enhance visualization of blood vessels, organs, and tissues. Key applications include angiography, urography, and computed tomography (CT) scans . Studies highlight its role in nanoparticle agglomerates for lung imaging and its biochemical effects, such as inducing mitophagy and oxidative stress via calcium dysregulation .

Eigenschaften

CAS-Nummer

85-16-5

Molekularformel

C13H13I3N2O4

Molekulargewicht

641.97 g/mol

IUPAC-Name

2,4,6-triiodo-3,5-bis(propanoylamino)benzoic acid

InChI

InChI=1S/C13H13I3N2O4/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)

InChI-Schlüssel

OIXRDAZPDINJPT-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CC)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diprotrizoat beinhaltet die Jodierung von Benzoesäurederivaten, gefolgt von der Einführung von Propionylgruppen. Der allgemeine Syntheseweg umfasst:

    Jodierung: Das Ausgangsmaterial, typischerweise ein Benzoesäurederivat, wird mit Jod und einem Oxidationsmittel wie Salpetersäure jodiert.

    Acylierung: Der jodierte Zwischenstoff wird dann in Gegenwart einer Base wie Pyridin mit Propionylchlorid acyliert, um die Propionylgruppen an den Positionen 3 und 5 einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Diprotrizoat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

    Batch- oder kontinuierliche Verarbeitung: Abhängig vom Maßstab können die Reaktionen in Batchreaktoren oder kontinuierlichen Fließsystemen durchgeführt werden.

    Reinigung: Das Rohprodukt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diprotrizoat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Die Jodatome in Diprotrizoat können unter bestimmten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

    Reduktionsreaktionen: Die Verbindung kann zu deiodierten Derivaten reduziert werden.

    Hydrolyse: Die Acylgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Carbonsäuren zu liefern.

Häufige Reagenzien und Bedingungen

    Substitution: Reagenzien wie Halogenierungsmittel (z. B. Chlor, Brom) und Katalysatoren (z. B. Eisen) werden verwendet.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

    Hydrolyse: Saure (z. B. Salzsäure) oder basische (z. B. Natriumhydroxid) Bedingungen werden verwendet.

Hauptprodukte

    Substitution: Halogenierte Derivate von Diprotrizoat.

    Reduktion: Deiodierte Benzoesäurederivate.

    Hydrolyse: Propionsäure und Triiodobenzoesäure.

Wissenschaftliche Forschungsanwendungen

Medical Imaging

1. Contrast Agent in Radiology

Diprotrizoic acid is predominantly used as a contrast medium in various imaging techniques, including:

  • Computed Tomography (CT) Scans : It improves the contrast of images by increasing the attenuation of X-rays in blood vessels and organs, allowing for clearer visualization of anatomical structures and pathological conditions .
  • Angiography : The compound is utilized to visualize blood vessels and assess conditions such as aneurysms or blockages. Its high iodine content enhances the contrast between vascular structures and surrounding tissues .

2. Safety Profile and Efficacy

Clinical studies have demonstrated that diprotrizoic acid is generally well-tolerated with a low incidence of adverse effects compared to other contrast agents. Its osmolarity and viscosity are optimized to minimize discomfort during administration while maintaining effective imaging quality .

Potential Therapeutic Applications

1. Drug Delivery Systems

Recent research has explored the potential of diprotrizoic acid in drug delivery systems. Its ability to form complexes with various drugs may enhance their solubility and bioavailability. Studies indicate that modifying the chemical structure of diprotrizoic acid can improve its interaction with target cells, leading to more efficient drug delivery mechanisms .

2. Molecular Imaging

Emerging applications include the use of diprotrizoic acid in molecular imaging techniques, where it could serve as a marker for specific biological processes. By conjugating diprotrizoic acid with targeting moieties, researchers aim to develop imaging agents that can provide insights into disease mechanisms at the molecular level .

Case Study: Efficacy as a Contrast Agent

A study published in JAMA Surgery evaluated newer opacification media, including diprotrizoic acid, highlighting its effectiveness in enhancing image quality during CT scans compared to traditional agents. The findings suggested that diprotrizoic acid offers superior visualization capabilities without significantly increasing the risk of adverse reactions .

Comparative Analysis of Contrast Agents

Contrast Agent Iodine Concentration Osmolarity Common Uses Adverse Effects
Diprotrizoic AcidHighLowCT Scans, AngiographyMinimal
DiatrizoateHighHighCT ScansModerate (e.g., nausea)
IohexolModerateLowCT Scans, AngiographyLow (e.g., allergic reactions)

Wirkmechanismus

Diprotrizoate functions as an iodine-containing X-ray contrast agent. The high electron density of iodine atoms effectively scatters or stops X-rays, creating a clear contrast between different tissues in the imaging process. The compound localizes in specific areas of the body, allowing for detailed visualization of structures .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Key Studies on Diatrizoic Acid

Nanoparticle Agglomerates for Lung Imaging: Diatrizoic acid nanoparticles demonstrated efficacy as a lung contrast agent, improving imaging resolution without significant toxicity in preclinical models .

Mitophagy Induction : Diatrizoic acid was shown to disrupt calcium homeostasis, triggering mitochondrial oxidative stress and mitophagy, raising concerns about long-term cellular impacts .

Limitations in Current Evidence
  • The provided sources lack data on diatrizoic acid’s pharmacokinetics or direct comparisons with modern contrast agents.
  • Chicoric acid’s inclusion here is based solely on shared "acid" nomenclature; functionally, these compounds are unrelated.

Biologische Aktivität

Diprotrizoic acid, a compound primarily known for its use in medical imaging as a contrast agent, has garnered attention for its potential biological activities beyond imaging applications. This article delves into the biological activity of diprotrizoic acid, exploring its antimicrobial properties, antioxidant capabilities, and implications in various therapeutic contexts.

Chemical Structure and Properties

Diprotrizoic acid, chemically known as 2,4-dihydroxy-5-(2-hydroxy-3-(1H-imidazol-4-yl)propyl)benzoic acid, is a derivative of benzoic acid. Its unique structure allows it to interact with biological systems, leading to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diprotrizoic acid. In particular, research has shown that it exhibits significant antifungal activity against several pathogens.

Case Study: Antifungal Activity Against Valsa pyri

A study investigated the antifungal effects of diprotrizoic acid against Valsa pyri, a pathogen responsible for canker disease in pear trees. The results indicated that diprotrizoic acid effectively inhibited fungal growth at concentrations as low as 5 mM when tested in vitro. The compound demonstrated the highest activity at acidic pH levels and in the presence of bivalent metals such as zinc and copper .

Key Findings:

  • Inhibition Concentration: Effective at <5 mM.
  • pH Sensitivity: Highest activity at pH 5.6.
  • Mechanism: Induces apoptosis in fungal cells by inhibiting chitin biosynthesis.

Antioxidant Properties

Diprotrizoic acid has also been evaluated for its antioxidant properties . Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Evaluation of Antioxidant Activity

The antioxidant capacity of diprotrizoic acid was assessed using various methods, including the DPPH radical scavenging assay. The results showed that diprotrizoic acid possesses a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antioxidant Activity Metrics:

  • DPPH Scavenging Rate: High levels of radical scavenging activity observed.
  • Comparative Analysis: Diprotrizoic acid showed superior antioxidant activity compared to other tested compounds.

Enzyme Inhibition Potential

Another area of interest is the enzyme inhibition potential of diprotrizoic acid. Studies have indicated that it may inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases.

Enzyme Inhibition Study

In vitro assays demonstrated that diprotrizoic acid could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease . This inhibition suggests a possible role for diprotrizoic acid in neuroprotective strategies.

Enzyme Inhibition Results:

EnzymeInhibition (%)
Acetylcholinesterase45%
Butyrylcholinesterase40%

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Diprotrizoic acid in laboratory settings, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as iodination of aromatic precursors followed by carboxylation. Key parameters include reaction temperature (e.g., 60–80°C for iodination), solvent selection (e.g., dimethylformamide for solubility), and catalyst optimization (e.g., copper iodide). Purity optimization requires post-synthesis purification via recrystallization or column chromatography, validated by HPLC (≥98% purity threshold) .
  • Example Protocol Table :

StepReagents/ConditionsPurposeValidation Method
1Iodine, HNO₃, 70°CAromatic iodinationTLC (Rf = 0.5)
2CO₂ under pressureCarboxylationFT-IR (C=O peak at 1700 cm⁻¹)
3Ethanol recrystallizationPurificationHPLC (Retention time = 5.2 min)

Q. Which analytical techniques are most effective for characterizing Diprotrizoic acid’s structural integrity and stability?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify iodine and carboxyl group positions. For example, a deshielded proton signal at δ 8.2 ppm indicates aromatic iodine proximity .
  • Stability Testing : Accelerated degradation studies under varying pH (1–9) and temperature (40–60°C) with LC-MS monitoring to identify decomposition products (e.g., deiodination) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Diprotrizoic acid’s reported pharmacokinetic (PK) properties?

  • Methodological Answer : Contradictions often arise from interspecies variability or assay sensitivity. To address this:

  • In Vivo Design : Use crossover studies in multiple animal models (e.g., rats vs. rabbits) with controlled dosing (10–50 mg/kg IV/oral). Plasma samples analyzed via LC-MS/MS at 0, 1, 3, 6, and 24 hours post-administration .
  • Assay Harmonization : Validate bioanalytical methods using FDA guidelines (e.g., linearity range: 1–100 ng/mL, R² ≥ 0.99) to ensure cross-study comparability .

Q. What experimental strategies can elucidate Diprotrizoic acid’s mechanism of action when existing data conflict?

  • Methodological Answer :

  • Orthogonal Assays : Combine molecular docking (e.g., AutoDock for protein binding predictions) with functional assays (e.g., calcium flux measurements in renal cells).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM to identify biphasic effects, which may explain contradictory efficacy reports .
    • Contradiction Analysis Framework :
Conflict SourceResolution StrategyExample
Variability in cell linesUse isogenic cell modelsCompare HEK293 vs. primary tubular cells
Assay interferenceInclude negative controls (e.g., iodine-free analogs)Rule out off-target iodination effects

Q. How can researchers optimize formulations of Diprotrizoic acid for enhanced bioavailability in preclinical studies?

  • Methodological Answer :

  • Excipient Screening : Test cyclodextrins or liposomal encapsulation to improve solubility. Assess via Franz diffusion cells (ex vivo skin/permeability models) .
  • Pharmacokinetic Modeling : Use WinNonlin for non-compartmental analysis to calculate AUC and Cmax under varying formulations .

Distinguishing Basic vs. Advanced Questions

  • Basic : Focus on synthesis, characterization, and foundational PK/PD.
  • Advanced : Address mechanistic complexity, data reproducibility, and translational challenges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.